molecular formula C8H11N3 B14629874 5-(1H-imidazol-5-yl)pentanenitrile CAS No. 56866-60-5

5-(1H-imidazol-5-yl)pentanenitrile

Cat. No.: B14629874
CAS No.: 56866-60-5
M. Wt: 149.19 g/mol
InChI Key: CBPXDNFRFIBHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-Imidazol-5-yl)pentanenitrile is a nitrile derivative featuring a pentanenitrile chain substituted at the fifth carbon with a 1H-imidazol-5-yl group. This compound combines the electron-withdrawing nitrile group (-C≡N) with the aromatic heterocyclic imidazole ring, which is known for its biological relevance in coordination chemistry and medicinal applications .

Properties

IUPAC Name

5-(1H-imidazol-5-yl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-5-3-1-2-4-8-6-10-7-11-8/h6-7H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPXDNFRFIBHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717456
Record name 5-(1H-Imidazol-5-yl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56866-60-5
Record name 5-(1H-Imidazol-5-yl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-5-yl)pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the nitrile group to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include nickel and copper catalysts for cyclization, as well as oxidizing and reducing agents for modifying the functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield primary amines.

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-5-yl)pentanenitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function . The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Differences Applications/Findings References
5-(1H-Imidazol-5-yl)pentanenitrile Pentanenitrile backbone; 1H-imidazol-5-yl group at C5 Reference compound for nitrile-based reactivity Potential intermediate for pharmaceuticals or coordination chemistry
5-(4,5-Dimethyl-1H-imidazol-1-yl)pentanenitrile Dimethyl substitution on imidazole; nitrile chain Increased steric hindrance and lipophilicity due to methyl groups Likely altered binding affinity in biological systems
Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate Benzimidazole core (fused benzene-imidazole); ester group instead of nitrile Enhanced aromaticity and electron-withdrawing nitro group; ester hydrolysis potential High-purity reference material for regulatory compliance (USP, EMA)
1-Pentyl-5-(hydroxymethyl)imidazole Hydroxymethyl substituent on imidazole; pentyl chain Higher polarity due to -OH group; reduced chemical stability compared to nitrile Potential use in prodrug formulations or as a hydrophilic ligand

Key Comparative Insights

Substituent Effects on Reactivity and Binding: The nitrile group in 5-(1H-imidazol-5-yl)pentanenitrile provides distinct electronic properties compared to esters (e.g., in ethyl 5-(1-methyl-5-nitro-benzimidazol-2-yl)pentanoate) or hydroxymethyl groups (e.g., 1-pentyl-5-(hydroxymethyl)imidazole). Nitriles are less polar than esters but more reactive toward nucleophilic attack, enabling diverse synthetic applications . The dimethyl substitution in 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile introduces steric effects that could hinder interactions in biological systems, contrasting with the unsubstituted imidazole in the parent compound .

Biological Relevance: Imidazole derivatives, including 5-(1H-imidazol-5-yl)pentanenitrile, are critical in drug design due to their ability to coordinate metal ions or participate in hydrogen bonding. For example, imidazole-containing inhibitors of SARS-CoV-2 main protease bind residues like Ser144 and His163, highlighting the importance of imidazole positioning . Benzimidazole analogs (e.g., ethyl 5-(1-methyl-5-nitro-benzimidazol-2-yl)pentanoate) exhibit enhanced aromatic interactions but may face metabolic instability compared to simpler imidazole derivatives .

Physicochemical Properties :

  • The nitrile group in 5-(1H-imidazol-5-yl)pentanenitrile confers higher chemical stability than the ester group in related compounds, which are prone to hydrolysis under acidic or basic conditions .
  • Lipophilicity trends: 5-(4,5-Dimethyl-1H-imidazol-1-yl)pentanenitrile > 5-(1H-imidazol-5-yl)pentanenitrile > 1-pentyl-5-(hydroxymethyl)imidazole, based on substituent contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.